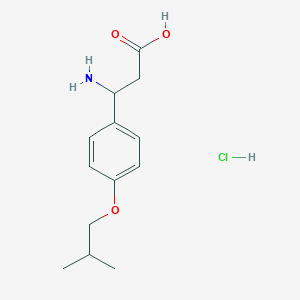
3-amino-3-(4-isobutoxyphenyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-3-(4-isobutoxyphenyl)propanoic acid hydrochloride, also known as ibotenic acid hydrochloride, is a chemical compound that belongs to the family of amino acids. It was first isolated from Amanita muscaria, a mushroom that has been used for centuries in traditional medicine and shamanic rituals. Ibotenic acid hydrochloride has been the subject of extensive research due to its potential therapeutic applications in various fields.
作用机制
Ibotenic acid hydrochloride acts as an agonist of the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in synaptic plasticity and learning and memory processes. Activation of the NMDA receptor by 3-amino-3-(4-isobutoxyphenyl)propanoic acid hydrochloride acid hydrochloride leads to an influx of calcium ions into the neuron, which can cause excitotoxicity and neuronal damage if left unchecked. However, in certain circumstances, such as during brain injury or stroke, activation of the NMDA receptor can be neuroprotective and promote neuronal survival.
Biochemical and physiological effects:
Ibotenic acid hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as glutamate and dopamine in the brain, which can have both beneficial and detrimental effects depending on the context. It has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which can promote neuronal survival and repair.
实验室实验的优点和局限性
One advantage of using 3-amino-3-(4-isobutoxyphenyl)propanoic acid hydrochloride acid hydrochloride in laboratory experiments is its well-established synthesis method and availability. It is also relatively inexpensive compared to other research chemicals. However, one limitation is its neurotoxicity, which can make it difficult to use in certain experiments. Careful dosing and handling are required to ensure the safety of researchers and experimental subjects.
未来方向
There are several potential future directions for research on 3-amino-3-(4-isobutoxyphenyl)propanoic acid hydrochloride acid hydrochloride. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases. Another area of interest is its role in synaptic plasticity and learning and memory processes. Further research is needed to fully understand the mechanisms of action of 3-amino-3-(4-isobutoxyphenyl)propanoic acid hydrochloride acid hydrochloride and its potential applications in various scientific fields.
合成方法
Ibotenic acid hydrochloride can be synthesized by the reaction of 2,5-dimethoxybenzaldehyde with glycine methyl ester in the presence of sodium triacetoxyborohydride. The resulting product is then hydrolyzed with hydrochloric acid to obtain 3-amino-3-(4-isobutoxyphenyl)propanoic acid hydrochloride acid hydrochloride. This synthesis method has been well-established and is widely used in research laboratories.
科学研究应用
Ibotenic acid hydrochloride has been extensively studied for its potential applications in various scientific fields. It has been found to have neurotoxic and neuroprotective effects, making it a useful tool for studying the mechanisms of neuronal damage and repair. It has also been used in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-9(2)8-17-11-5-3-10(4-6-11)12(14)7-13(15)16;/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACAJDYUPHXLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5788646 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

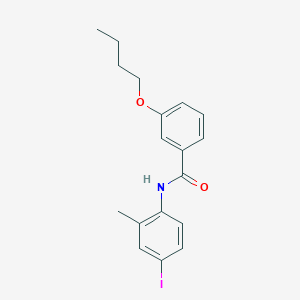
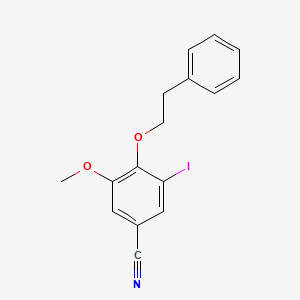

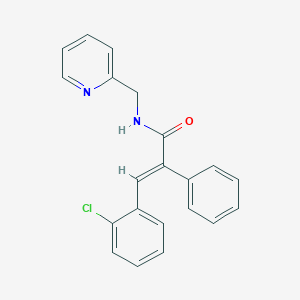
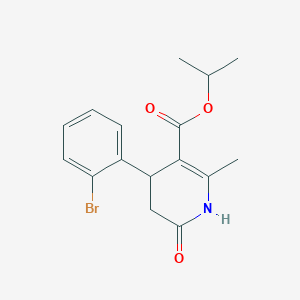
![5-[4-(allyloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112402.png)
![3-(2-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112407.png)


![1-{3-[(diethylamino)methyl]-4-ethoxyphenyl}ethanone hydrochloride](/img/structure/B5112427.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5112441.png)
![N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5112449.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B5112467.png)